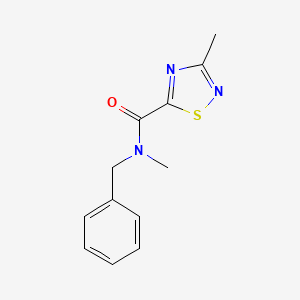
4-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid” is a chemical compound . It is used in scientific research due to its versatile nature, making it valuable for various applications such as drug development, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for this compound is1S/C24H27NO5/c1-29-15-12-24 (22 (26)27)10-13-25 (14-11-24)23 (28)30-16-21-19-8-4-2-6-17 (19)18-7-3-5-9-20 (18)21/h2-9,21H,10-16H2,1H3, (H,26,27) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 409.48 .Aplicaciones Científicas De Investigación
Fluorescent Sensors
The research on fluorescent pH sensors highlights the development of heteroatom-containing organic fluorophores that exhibit aggregation-induced emission (AIE) characteristics. These fluorophores can act as efficient fluorescent pH sensors in solution and solid states, demonstrating their potential in detecting acidic and basic organic vapors through reversible emission changes between blue and dark states upon protonation and deprotonation. This functionality is attributed to intramolecular charge transfer (ICT) effects and conformational changes in the molecule upon environmental stimuli (Yang et al., 2013).
Polymer Synthesis
In the domain of polymer science, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy groups during the synthesis of complex organic molecules, such as oligonucleotides and peptides. This protective group can be removed under mild conditions without affecting other sensitive functional groups, showcasing its utility in the stepwise construction of biologically relevant molecules (Gioeli & Chattopadhyaya, 1982). Furthermore, the development of novel polyamides incorporating ether and bulky fluorenylidene groups demonstrates the versatility of fluoren-9-ylmethoxycarbonyl derivatives in creating materials with desirable thermal and solubility properties (Hsiao, Yang, & Lin, 1999).
Coordination Chemistry
In coordination chemistry, fluoren-9-ylmethoxycarbonyl derivatives are employed in the synthesis of luminescent gold complexes. These complexes exhibit interesting photophysical properties, including photoluminescence at low temperatures, which could be leveraged in the development of new materials for optoelectronic applications (Vicente et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
4-ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-2-23(21(25)26)11-13-24(14-12-23)22(27)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJMIVOLXMTTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
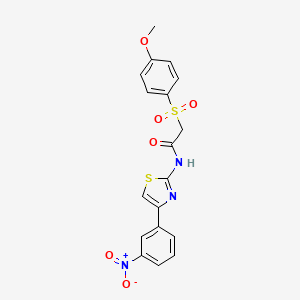

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2558136.png)


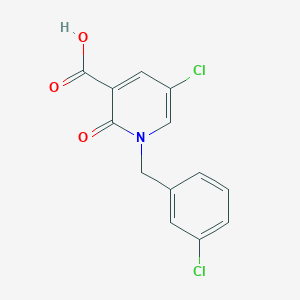
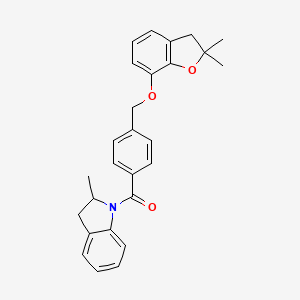
![N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide](/img/structure/B2558144.png)
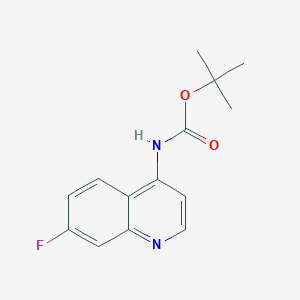


![4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2558149.png)

